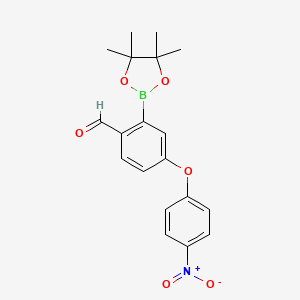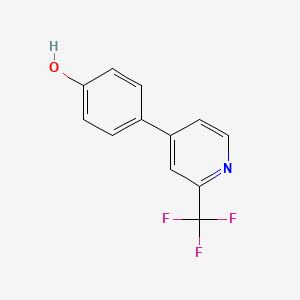![molecular formula C6H10BN3O2 B13994818 [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with an azetidine group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of azetidine with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Medicine: In medicinal chemistry, it is explored for its potential as a building block in the synthesis of pharmaceuticals, including anticancer and antiviral agents .
Industry: Industrially, the compound is used in the production of advanced materials, such as boron-containing polymers and catalysts .
Mechanism of Action
The mechanism of action of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid: Similar in structure but with a pyridine ring instead of an azetidine group.
(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester: Contains a tert-butoxycarbonyl protecting group.
4-Pyrazoleboronic acid pinacol ester: Lacks the azetidine group but shares the pyrazole and boronic acid functionalities.
Uniqueness: The presence of the azetidine group in [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C6H10BN3O2 |
|---|---|
Molecular Weight |
166.98 g/mol |
IUPAC Name |
[1-(azetidin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BN3O2/c11-7(12)5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8,11-12H,2-3H2 |
InChI Key |
WSWVKRRJUJXUDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2CNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)


![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)








